Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXEBKAUYNVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566900-03-5 | |
| Record name | methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate typically involves the esterification of 3-bromo-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetic acid derivatives.
Oxidation: 3-bromo-4-fluorophenylacetic acid.
Reduction: 3-bromo-4-fluorophenylethanol.
Scientific Research Applications
Synthetic Applications
1.1. Pharmaceutical Intermediates
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate serves as an important building block in the synthesis of biologically active compounds. Its bromine and fluorine substituents enhance reactivity, allowing for further transformations that lead to complex molecular architectures. For instance, it can be utilized in the synthesis of pyridine derivatives through palladium-catalyzed cross-coupling reactions, which are critical in designing new therapeutic agents .
1.2. Agrochemical Development
The compound's ability to modify biological activity makes it a candidate for developing new agrochemicals. The incorporation of halogen atoms can improve the herbicidal or insecticidal properties of derivatives formed from this compound. Research has shown that similar bromo-substituted esters exhibit enhanced efficacy against various pests and pathogens.
2.1. Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate notable antimicrobial activity. A study highlighted that compounds with similar structures exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of halogen substituents appears to play a crucial role in enhancing this biological activity .
2.2. Anti-inflammatory Effects
Some derivatives have been investigated for their potential anti-inflammatory effects, particularly those targeting specific pathways involved in inflammatory responses. Compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines, suggesting a promising avenue for developing anti-inflammatory drugs .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Phenylacetates
The following table compares methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate with analogs differing in substituent type, position, or ester group:
Key Observations:
Halogen Effects: The dual bromine substitution in the target compound increases its molecular weight and polarizability compared to mono-halogenated analogs (e.g., 247.06 g/mol for 4-fluoro derivative vs. 325.96 g/mol for the target ). Fluorine vs.
Ester Group Variations :
- Ethyl esters (e.g., CAS 712-52-7) exhibit lower steric hindrance than methyl esters, which may influence reaction kinetics in coupling reactions .
Comparison with Analogous Methods:
- Methyl 2-bromo-2-(4-fluorophenyl)acetate: Synthesized similarly using NBS, but starting from a mono-halogenated precursor .
- Phosphonate Esters : highlights the use of coupling reagents (e.g., EDCI·HCl) for esterification in structurally distinct brominated acetates, suggesting adaptable methodologies for the target compound .
Biological Activity
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which can significantly influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 307.97 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The halogen substituents may enhance the compound's binding affinity and selectivity towards specific targets. The hydroxyacetate group can participate in hydrogen bonding, which modulates the compound's activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that halogenated phenyl derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus | MIC (mg/mL) against C. albicans |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Halogenated Phenyl Derivative | 0.0195 | 0.0048 | 0.0048 |
Note: TBD indicates that specific values for this compound are yet to be determined.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Molecular docking studies suggest that the compound may exhibit selective inhibition towards these targets, potentially leading to reduced inflammation.
Table 2: Inhibition Potency Against COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Known COX Inhibitor | 85 | 90 |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study on Antimicrobial Efficacy : A study involving a series of brominated phenyl derivatives demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from low micromolar to sub-micromolar levels.
- Case Study on Anti-inflammatory Mechanisms : Research on structurally similar compounds indicated their ability to modulate inflammatory pathways by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Synthesis and Characterization : The compound has been synthesized through various methods, demonstrating good yields and purity suitable for biological testing.
- In vitro Studies : Preliminary in vitro studies have shown promising results regarding cell proliferation inhibition in cancer cell lines, suggesting potential anticancer properties.
Q & A
Q. What are the key considerations for synthesizing Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate?
Synthesis typically involves bromination and esterification steps. For instance, bromination of a fluorophenylacetic acid derivative using N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in DMF) can introduce the second bromine atom. Esterification with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride follows. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical to isolate the product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : H NMR identifies diastereotopic protons adjacent to the brominated carbon (e.g., δ 4.5–5.5 ppm for the CH group split into a doublet of doublets). F NMR detects the fluorine substituent (δ -110 to -115 ppm for para-fluorine).
- FTIR : Peaks at ~1740 cm (ester C=O) and 600–700 cm (C-Br stretching) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 325.91 (CHBrFO) .
Q. What purification methods are effective for removing byproducts like unreacted bromine sources?
Recrystallization from ethanol/water mixtures or toluene at low temperatures (≤0°C) effectively removes polar impurities. For non-polar byproducts (e.g., dibrominated analogs), flash chromatography with silica gel and a hexane/ethyl acetate (8:2) eluent is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine the spatial arrangement of bromine and fluorine substituents. Heavy atoms (Br) enhance anomalous scattering, improving phase determination. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or lattice interactions .
Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of bromine and fluorine on the acetate group’s electrophilicity. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh) for aryl bromide activation) .
Q. How do steric and electronic effects influence hydrolysis kinetics of the ester group?
Kinetic studies under acidic (HCl/THF) and basic (NaOH/MeOH) conditions, monitored via HPLC, reveal that electron-withdrawing bromine atoms accelerate hydrolysis by polarizing the ester carbonyl. Steric hindrance from the 3-bromo substituent may slow nucleophilic attack, requiring elevated temperatures (50–70°C) .
Q. What strategies mitigate competing elimination during nucleophilic substitution reactions?
- Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.
- Employ bulky bases (e.g., DBU) to minimize β-hydrogen abstraction.
- Low temperatures (-20°C) and slow reagent addition reduce elimination pathways .
Methodological Challenges & Solutions
Q. How to address low yields in bromination steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
